SSE15206 is a compound classified as a microtubule polymerization inhibitor, specifically a pyrazolinethioamide derivative. Its full chemical name is 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. This compound has demonstrated significant potential in overcoming multidrug resistance in various cancer cell lines, making it a promising candidate for further research in cancer therapeutics. SSE15206 targets the colchicine binding site on tubulin, thereby disrupting microtubule dynamics essential for cell division .
The synthesis of SSE15206 involves several key steps:
SSE15206 features a complex molecular structure characterized by its pyrazole ring and multiple substituents:
COC1=CC(=CC(=C1OC)OC)C2CC(=NN2C(=S)N)C3=CC=CC=C3
The structural arrangement includes methoxy groups and a phenyl ring that contribute to its biological activity and interaction with tubulin .
SSE15206 primarily functions as a microtubule polymerization inhibitor:
SSE15206 disrupts microtubule dynamics by binding to the colchicine site on tubulin. This binding inhibits tubulin polymerization and leads to mitotic arrest in cancer cells:
SSE15206 has several scientific applications:
Future studies could further elucidate its biological activity and potential applications in clinical settings, particularly for cancers exhibiting multidrug resistance.
CAS No.: 18395-92-1
CAS No.: 13561-08-5
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4